N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro group and sulfonamide moiety play crucial roles in the binding interactions and overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O5S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-10(2,7-13)11-18(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11,13H,7H2,1-2H3 |
InChI Key |
LCHSCCLGDKYESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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